- Preparation of N-heteroaryl heterocyclic carboxamides as stearoyl-CoA desaturase inhibitors for treatment of neurological disorders and primary brain cancer, World Intellectual Property Organization, , ,
Cas no 921605-76-7 (1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine)
1-Boc-4-(2-(Trifluormethyl)phenoxy)piperidin ist eine geschützte Piperidin-Verbindung mit einer Boc-Schutzgruppe (tert-Butyloxycarbonyl) und einer 2-(Trifluormethyl)phenoxy-Substituenten an Position 4. Diese Verbindung ist von besonderem Interesse in der medizinischen Chemie und Wirkstoffforschung, da sie als vielseitiges Zwischenprodukt für die Synthese von pharmazeutischen Wirkstoffen dient. Die Boc-Gruppe ermöglicht eine selektive Deprotection unter milden sauren Bedingungen, was die weitere Funktionalisierung des Piperidinrings erleichtert. Der elektronenziehende Trifluormethyl-Substituent am Phenoxyrest verleiht der Verbindung zusätzliche chemische Stabilität und beeinflusst deren Reaktivität in nachfolgenden Syntheseschritten. Aufgrund dieser Eigenschaften eignet sich die Verbindung besonders für die Entwicklung von Wirkstoffen mit verbesserten pharmakokinetischen Eigenschaften.
921605-76-7 structure
Product Name:1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine
CAS-Nr.:921605-76-7
MF:C17H22F3NO3
MW:345.356695652008
CID:827375
PubChem ID:46941590
Update Time:2025-09-20
1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine
- TERT-BUTYL 4-(2-(TRIFLUOROMETHYL)PHENOXY)PIPERIDINE-1-CARBOXYLATE
- tert-butyl 4-[2-(trifluoromethyl)phenoxy]piperidine-1-carboxylate
- 1,1-Dimethylethyl 4-[2-(trifluoromethyl)phenoxy]-1-piperidinecarboxylate (ACI)
- DB-002185
- 4-(2-trifluoromethylphenoxy)piperidine-1-carboxylic acid tert-butyl ester
- 4-(2-trifluoromethyl-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester
- SCHEMBL71246
- tert-butyl 4-[2-(trifluoromethyl)phenoxy]-piperidine-1-carboxylate
- AKOS015900410
- 1-Boc-4-(2-(trifluoroMethyl)phenoxy)piperidine;4-[2-(Trifluoromethyl)phenoxy]-1-piperidinecarboxylic acid 1,1-dimethylethyl ester
- 921605-76-7
- tert-butyl4-(2-(trifluoromethyl)phenoxy)piperidine-1-carboxylate
- DTXSID60677459
-
- MDL: MFCD16659832
- Inchi: 1S/C17H22F3NO3/c1-16(2,3)24-15(22)21-10-8-12(9-11-21)23-14-7-5-4-6-13(14)17(18,19)20/h4-7,12H,8-11H2,1-3H3
- InChI-Schlüssel: NMYLUTZGNZLFET-UHFFFAOYSA-N
- Lächelt: O=C(N1CCC(OC2C(C(F)(F)F)=CC=CC=2)CC1)OC(C)(C)C
Berechnete Eigenschaften
- Genaue Masse: 345.155
- Monoisotopenmasse: 345.155
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 24
- Anzahl drehbarer Bindungen: 6
- Komplexität: 426
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 38.8A^2
- XLogP3: 4.2
Experimentelle Eigenschaften
- Dichte: 1.200
- Siedepunkt: 394.295 °C at 760 mmHg
- Flammpunkt: 192.263 °C
1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM180662-1g |
tert-Butyl 4-(2-(trifluoromethyl)phenoxy)piperidine-1-carboxylate |
921605-76-7 | 95% | 1g |
$729 | 2021-08-05 | |
| Alichem | A129004934-1g |
1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine |
921605-76-7 | 95% | 1g |
$640.56 | 2023-08-31 | |
| Chemenu | CM180662-1g |
tert-Butyl 4-(2-(trifluoromethyl)phenoxy)piperidine-1-carboxylate |
921605-76-7 | 95% | 1g |
$730 | 2024-07-20 | |
| A2B Chem LLC | AH96643-5g |
1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine |
921605-76-7 | 97% | 5g |
$972.00 | 2024-07-18 | |
| A2B Chem LLC | AH96643-25g |
1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine |
921605-76-7 | 97% | 25g |
$1800.00 | 2024-07-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1658284-1g |
Tert-butyl 4-(2-(trifluoromethyl)phenoxy)piperidine-1-carboxylate |
921605-76-7 | 98% | 1g |
¥6594.00 | 2024-04-25 | |
| Ambeed | A352181-1g |
1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine |
921605-76-7 | 95+% | 1g |
$608.0 | 2025-04-15 | |
| Crysdot LLC | CD11013624-1g |
1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine |
921605-76-7 | 95+% | 1g |
$772 | 2024-07-19 |
1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Triphenylphosphine , Diethyl azodicarboxylate Solvents: Tetrahydrofuran ; 16 h, 25 °C
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Triphenylphosphine , Diethyl azodicarboxylate Solvents: Tetrahydrofuran ; 0 °C; 1 h, rt; 24 h, 70 °C
Referenz
- Derivatives of nitrogen heterocycles, their preparation and their use as SCD-1 inhibitors in pharmaceutical and cosmetic compositions, World Intellectual Property Organization, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Triphenylphosphine , Diethyl azodicarboxylate Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 14 h, rt
Referenz
- Preparation of bicyclic heteroaromatic compounds as inhibitors of stearoyl-coenzyme A delta-9 desaturase, World Intellectual Property Organization, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Triphenylphosphine , Diethyl azodicarboxylate Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 16 h, rt
Referenz
- Preparation of [1,3]thiazolo[4,5-d]pyrimidine derivatives as inhibitors of stearoyl-coenzyme a delta-9 desaturase, World Intellectual Property Organization, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Triphenylphosphine , Diethyl azodicarboxylate Solvents: Tetrahydrofuran ; 0 °C; 14 h, 0 °C → rt
Referenz
- Azacycloalkane derivatives as inhibitors of stearoyl-CoA desaturase and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Triphenylphosphine , Diethyl azodicarboxylate Solvents: Tetrahydrofuran ; 10 min, rt; overnight, rt
Referenz
- Cyclic amine derivatives as inhibitors of stearoyl-coenzyme a delta-9 desaturase and their preparation, World Intellectual Property Organization, , ,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Triphenylphosphine , Diethyl azodicarboxylate Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 16 h, rt
Referenz
- Preparation of azacyclohexane derivatives as inhibitors of stearoyl-coenzyme A delta-9 desaturase for treating various diseases, World Intellectual Property Organization, , ,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Triphenylphosphine , Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ; 16 h, rt
Referenz
- Pyridazine-piperidine amide compounds as SDC inhibitors and their preparation, pharmaceutical compositions and use in the treatment of brain cancer, World Intellectual Property Organization, , ,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; 16 h, 80 °C
Referenz
- Bispecific antagonists of retinol-binding protein 4 that stabilize transthyretin tetramers, their preparation, and use in the treatment of common age-related comorbidities, World Intellectual Property Organization, , ,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; 16 h, 80 °C
Referenz
- Discovery of Bispecific Antagonists of Retinol Binding Protein 4 That Stabilize Transthyretin Tetramers: Scaffolding Hopping, Optimization, and Preclinical Pharmacological Evaluation as a Potential Therapy for Two Common Age-Related Comorbidities, Journal of Medicinal Chemistry, 2020, 63(19), 11054-11084
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Triphenylphosphine , Diethyl azodicarboxylate Solvents: Tetrahydrofuran ; 0 °C; 1 h, rt; 24 h, 70 °C
Referenz
- Derivatives of 2H-pyridazin-3-ones, their preparation and their use as SCD-1 inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; overnight, 60 °C
Referenz
- Preparation of piperidine derivatives and analogs for use as stearoyl-CoA desaturase inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Triphenylphosphine , Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 14 h, rt
Referenz
- Preparation of azacycloalkane derivatives as inhibitors of stearoyl-coenzyme A delta-9 desaturase, World Intellectual Property Organization, , ,
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Triphenylphosphine , Diethyl azodicarboxylate Solvents: Tetrahydrofuran ; 10 min, rt; overnight, rt
Referenz
- Preparation of Benzothiazole Heteroaromatic Derivatives as Inhibitors of Stearoyl-Coenzyme A δ-9 Desaturase, World Intellectual Property Organization, , ,
Herstellungsverfahren 15
Reaktionsbedingungen
Referenz
- Derivatives of nitrogen heterocycles, their preparation and their use as SCD-1 inhibitors in pharmaceutical and cosmetic compositions, France, , ,
Herstellungsverfahren 16
Reaktionsbedingungen
Referenz
- Derivatives of 2H-pyridazin-3-ones, their preparation and their use as SCD-1 inhibitors, France, , ,
1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine Raw materials
1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine Preparation Products
1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine Lieferanten
Amadis Chemical Company Limited
Gold Mitglied
(CAS:921605-76-7)1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine
Bestellnummer:A847799
Bestandsstatus:in Stock
Menge:1g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 07:16
Preis ($):547.0
Email:sales@amadischem.com
1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine Verwandte Literatur
-
Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
-
Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:921605-76-7)1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine
Reinheit:99%
Menge:1g
Preis ($):547.0